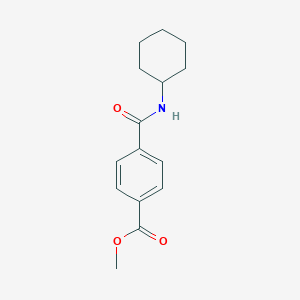

Methyl 4-(cyclohexylcarbamoyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(cyclohexylcarbamoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-19-15(18)12-9-7-11(8-10-12)14(17)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPYUKXWEWMAOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443178 |

Source

|

| Record name | Methyl 4-(cyclohexylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245679-66-7 |

Source

|

| Record name | Methyl 4-(cyclohexylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(cyclohexylcarbamoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-(cyclohexylcarbamoyl)benzoate, also known as N-cyclohexyl-4-(methoxycarbonyl)benzamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, provides well-founded estimations based on analogous compounds, and outlines methodologies for its synthesis and characterization. The guide covers the compound's structure, key identifiers, predicted physicochemical properties, a proposed synthetic route, expected spectroscopic characteristics, potential applications based on the broader class of N-aryl benzamides, and important safety considerations.

Introduction and Compound Profile

Methyl 4-(cyclohexylcarbamoyl)benzoate is a bifunctional organic molecule incorporating a methyl ester and a secondary amide functional group. The structure consists of a central benzene ring substituted at the 1 and 4 positions. One substituent is a methoxycarbonyl group (-COOCH₃), and the other is a cyclohexylcarbamoyl group (-CONH-cyclohexyl). This unique arrangement of a lipophilic cyclohexyl ring, a hydrogen bond donor/acceptor amide linkage, and an ester moiety suggests its potential as an intermediate in organic synthesis and as a scaffold in medicinal chemistry. The presence of both ester and amide functionalities allows for diverse chemical modifications, making it an attractive building block for the synthesis of more complex molecules with potential biological activity.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | Methyl 4-(cyclohexylcarbamoyl)benzoate |

| Synonym | N-cyclohexyl-4-(methoxycarbonyl)benzamide |

| CAS Number | 245679-66-7[1] |

| Molecular Formula | C₁₅H₁₉NO₃[1] |

| Molecular Weight | 261.32 g/mol [1] |

Chemical Structure:

Caption: 2D Chemical Structure of Methyl 4-(cyclohexylcarbamoyl)benzoate.

Physicochemical Properties (Predicted and Inferred)

Due to the limited availability of experimental data for Methyl 4-(cyclohexylcarbamoyl)benzoate, the following properties are predicted based on its chemical structure and comparison with analogous compounds. These values should be considered as estimates and require experimental validation.

| Property | Predicted/Inferred Value | Basis of Estimation |

| Physical State | White to off-white solid | Based on similar N-aryl benzamides which are typically solids at room temperature. |

| Melting Point | 150 - 170 °C | Inferred from related compounds like N-cyclohexyl-4-methoxybenzamide (mp 159-160 °C).[2] |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and presence of hydrogen bonding suggest a high boiling point. |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Insoluble in water. | The presence of a nonpolar cyclohexyl ring and an aromatic ring, coupled with polar amide and ester groups, suggests solubility in polar organic solvents and insolubility in water. |

Synthesis and Reaction Chemistry

A plausible and efficient method for the synthesis of Methyl 4-(cyclohexylcarbamoyl)benzoate is the amidation of a pre-formed acid chloride, which is a standard and widely used method for amide bond formation.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of Methyl 4-(cyclohexylcarbamoyl)benzoate.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 4-(chlorocarbonyl)benzoate

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl terephthalate (1 equivalent).

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude methyl 4-(chlorocarbonyl)benzoate is often used in the next step without further purification.

Step 2: Synthesis of Methyl 4-(cyclohexylcarbamoyl)benzoate

-

Dissolve the crude methyl 4-(chlorocarbonyl)benzoate from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve cyclohexylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same anhydrous solvent.

-

Add the cyclohexylamine solution dropwise to the cooled solution of methyl 4-(chlorocarbonyl)benzoate with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Methyl 4-(cyclohexylcarbamoyl)benzoate.

Spectroscopic Characterization (Predicted)

As no publicly available experimental spectra for Methyl 4-(cyclohexylcarbamoyl)benzoate were found, the following are predicted characteristic peaks based on the functional groups present and data from analogous compounds.

4.1. ¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.0 - 7.8 | d | 2H | Aromatic protons ortho to the ester group |

| 7.8 - 7.6 | d | 2H | Aromatic protons ortho to the amide group |

| ~6.0 | d | 1H | Amide N-H proton |

| ~3.9 | s | 3H | Methyl ester (-OCH₃) protons |

| ~3.8 | m | 1H | Cyclohexyl C-H proton attached to nitrogen |

| 2.0 - 1.1 | m | 10H | Remaining cyclohexyl protons |

4.2. ¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | Ester carbonyl carbon |

| ~165 | Amide carbonyl carbon |

| ~140 | Aromatic carbon attached to the amide group |

| ~130 | Aromatic carbon attached to the ester group |

| ~129 | Aromatic C-H carbons |

| ~127 | Aromatic C-H carbons |

| ~52 | Methyl ester (-OCH₃) carbon |

| ~49 | Cyclohexyl C-H carbon attached to nitrogen |

| ~33 | Cyclohexyl CH₂ carbons |

| ~26 | Cyclohexyl CH₂ carbons |

| ~25 | Cyclohexyl CH₂ carbons |

4.3. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H stretch (amide) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2930, 2850 | Strong | Aliphatic C-H stretch (cyclohexyl) |

| ~1720 | Strong, sharp | C=O stretch (ester) |

| ~1640 | Strong, sharp | C=O stretch (amide I) |

| ~1540 | Strong | N-H bend (amide II) |

| ~1280 | Strong | C-O stretch (ester) |

4.4. Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 261 | [M]⁺, Molecular ion |

| 230 | [M - OCH₃]⁺ |

| 164 | [M - C₆H₁₁N]⁺ |

| 149 | [C₆H₅COOCH₃]⁺ |

| 121 | [C₆H₅CO]⁺ |

| 99 | [C₆H₁₁NH₂]⁺ |

Potential Applications and Biological Relevance

While specific biological activities of Methyl 4-(cyclohexylcarbamoyl)benzoate have not been reported, the broader class of N-aryl and N-alkyl benzamides exhibits a wide range of pharmacological properties. These include antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[3] Therefore, it is plausible that Methyl 4-(cyclohexylcarbamoyl)benzoate could serve as a valuable scaffold or intermediate in the discovery of new therapeutic agents.

-

Drug Discovery Intermediate: Its bifunctional nature makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening. The ester can be hydrolyzed to the corresponding carboxylic acid, and the amide can be further functionalized.

-

Scaffold for Bioactive Molecules: The benzamide core is a common motif in many biologically active compounds. The cyclohexyl group provides lipophilicity, which can be crucial for cell membrane permeability and interaction with hydrophobic binding pockets in biological targets.

Safety and Handling

No specific safety data sheet (SDS) for Methyl 4-(cyclohexylcarbamoyl)benzoate is publicly available. However, based on the safety profiles of structurally similar compounds such as Methyl 4-(chlorocarbonyl)benzoate and other benzamides, the following precautions are recommended.[4]

Hazard Statements (Inferred):

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Inferred):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

Methyl 4-(cyclohexylcarbamoyl)benzoate is a compound of interest for synthetic and medicinal chemists due to its versatile chemical structure. While detailed experimental data is currently scarce, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in various scientific applications, particularly in the realm of drug discovery and development.

References

-

Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/Triphenylphosphine - Supplementary Information. (n.d.). J. Braz. Chem. Soc. Retrieved from [Link]

-

SpectraBase. (n.d.). N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-4-methoxy-benzamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Kucerova-Chlupacova, M., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. International Journal of Molecular Sciences, 19(8), 2318.

-

National Center for Biotechnology Information. (n.d.). N-Cyclohexyl-4-methoxybenzenesulfonamide. PubChem. Retrieved from [Link]

- Jampilek, J., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PubMed, 30087309.

-

Chemos GmbH & Co. KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

- Khan, I., et al. (2024).

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

-

CPAchem Ltd. (2023, December 14). Safety data sheet: Methyl benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

- Zhang, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(15), 2796.

- Kucerova-Chlupacova, M., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PubMed, 30087309.

-

Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Cyclohexylbenzamide. PubChem. Retrieved from [Link]

Sources

Spectroscopic data for Methyl 4-(cyclohexylcarbamoyl)benzoate

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 4-(cyclohexylcarbamoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Methyl 4-(cyclohexylcarbamoyl)benzoate, with CAS number 245679-66-7 and a molecular formula of C₁₅H₁₉NO₃, is a molecule of interest in medicinal chemistry and materials science. Its structure uniquely combines a rigid aromatic core, a flexible cycloaliphatic moiety, and a hydrogen-bonding amide linkage, conferring a specific set of physicochemical properties that are crucial for its application. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems.

This technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 4-(cyclohexylcarbamoyl)benzoate, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of readily available, published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive interpretation. This approach not only serves as a valuable reference for researchers working with this compound but also illustrates the power of foundational spectroscopic knowledge in chemical analysis.

Chemical Structure and Key Functional Groups

A foundational understanding of the molecule's architecture is essential before delving into its spectroscopic signatures.

Figure 1: Chemical structure of Methyl 4-(cyclohexylcarbamoyl)benzoate.

The molecule is comprised of three key regions:

-

A para-substituted benzene ring: This aromatic core provides rigidity and is substituted with an electron-withdrawing methyl ester group and an electron-withdrawing amide group.

-

A methyl ester group (-COOCH₃): This functional group will exhibit characteristic signals for the carbonyl carbon and the methoxy protons and carbon.

-

An N-cyclohexyl amide group (-CONH-cyclohexyl): This group introduces a secondary amide linkage and a saturated cyclohexyl ring, each with distinct spectroscopic features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for obtaining a ¹H NMR spectrum of a solid sample like Methyl 4-(cyclohexylcarbamoyl)benzoate is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for dissolving amides and ensuring the observation of the N-H proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

-

Data Acquisition:

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8 to 16 for a sample of this concentration), and a relaxation delay of 1-2 seconds.

-

The spectrum is referenced internally to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm) or to an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

-

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) are based on the analysis of the molecule's functional groups and comparison with data for analogous structures.[1][2][3]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (Ha) | ~8.10 | Doublet | 2H | Protons ortho to the ester group, deshielded by the carbonyl. |

| Aromatic (Hb) | ~7.90 | Doublet | 2H | Protons ortho to the amide group. |

| Amide (N-H) | ~8.50 (in DMSO-d₆) or ~6.5-7.5 (in CDCl₃) | Broad singlet or doublet | 1H | Chemical shift is solvent-dependent and may show coupling to the adjacent cyclohexyl proton.[4][5] |

| Methoxy (-OCH₃) | ~3.90 | Singlet | 3H | Characteristic chemical shift for a methyl ester. |

| Cyclohexyl (CH-N) | ~3.80 | Multiplet | 1H | The proton on the carbon attached to the nitrogen is deshielded. |

| Cyclohexyl (CH₂) | 1.10 - 2.00 | Multiplets | 10H | Overlapping signals for the remaining cyclohexyl protons. |

Rationale and Interpretation

-

Aromatic Region: The benzene ring is para-substituted with two electron-withdrawing groups, the ester and the amide. This will lead to a downfield shift for all aromatic protons compared to benzene (7.34 ppm).[2] The protons ortho to the strongly deshielding ester carbonyl group (Ha) are expected to be the most downfield. The protons ortho to the amide carbonyl (Hb) will also be downfield. Due to the para-substitution, a classic AA'BB' system is expected, which often appears as two distinct doublets.

-

Amide Proton: The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[6] In a non-hydrogen bonding solvent like CDCl₃, it will be more upfield and may be broad. In a hydrogen-bonding solvent like DMSO-d₆, it will be significantly downfield and likely sharper, potentially showing coupling to the adjacent methine proton of the cyclohexyl ring.

-

Aliphatic Region: The methoxy group of the ester will appear as a sharp singlet around 3.90 ppm. The cyclohexyl protons will be in the aliphatic region. The single proton on the carbon directly attached to the amide nitrogen will be the most downfield of the cyclohexyl protons due to the deshielding effect of the nitrogen atom. The remaining ten protons on the cyclohexyl ring will appear as a series of complex, overlapping multiplets in the 1.10-2.00 ppm range.[7][8]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A high-resolution NMR spectrometer is used, with the appropriate probe for ¹³C detection (e.g., operating at 75 MHz for a 300 MHz ¹H instrument).

-

Data Acquisition:

-

A standard proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

-

Key parameters include a wider spectral width (e.g., 0 to 220 ppm), a larger number of scans (hundreds to thousands, due to the low natural abundance of ¹³C), and a relaxation delay of 2-5 seconds.

-

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts are based on established ranges for the functional groups present.[9][10][11][12]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| Ester Carbonyl (C=O) | ~166 | Characteristic for an ester carbonyl.[13] |

| Amide Carbonyl (C=O) | ~165 | Characteristic for a secondary amide carbonyl. |

| Aromatic (C-ester) | ~132 | Quaternary carbon attached to the ester group. |

| Aromatic (C-amide) | ~138 | Quaternary carbon attached to the amide group. |

| Aromatic (CH) | 128 - 130 | Aromatic methine carbons. |

| Methoxy (-OCH₃) | ~52 | Methyl group of the ester. |

| Cyclohexyl (CH-N) | ~50 | Carbon directly bonded to the nitrogen. |

| Cyclohexyl (CH₂) | 25 - 33 | The remaining five carbons of the cyclohexyl ring. |

Rationale and Interpretation

-

Carbonyl Carbons: The two carbonyl carbons, one from the ester and one from the amide, will be the most downfield signals in the spectrum, typically in the 165-185 ppm region.[12] Their precise chemical shifts can be influenced by the electronic effects of their substituents.

-

Aromatic Carbons: The aromatic carbons will resonate in the 120-150 ppm range.[3] The two quaternary carbons attached to the substituents will have distinct chemical shifts from the protonated aromatic carbons. Due to the para-substitution, we expect four signals in the aromatic region: two for the protonated carbons and two for the substituted carbons.

-

Aliphatic Carbons: The methoxy carbon will appear around 52 ppm. The cyclohexyl carbons will be in the upfield region. The carbon attached to the nitrogen (CH-N) will be the most downfield of the cyclohexyl signals. Due to the chair conformation of the cyclohexyl ring, we may observe distinct signals for the different carbons in the ring, though some may overlap.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation over a range of wavenumbers, typically 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium | Characteristic of a secondary amide.[4][14][15] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | |

| C=O Stretch (Ester) | ~1720 | Strong | Conjugation with the benzene ring lowers the frequency slightly from a typical aliphatic ester.[16][17][18][19] |

| C=O Stretch (Amide I) | ~1650 | Strong | The amide I band is primarily C=O stretching. |

| N-H Bend (Amide II) | ~1550 | Medium to Strong | The amide II band arises from a combination of N-H bending and C-N stretching.[20] |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Weak | Several bands are expected in this region. |

| C-O Stretch (Ester) | 1100 - 1300 | Strong | Two bands are expected for the C-O stretching of the ester. |

Rationale and Interpretation

-

N-H Region: A distinct peak in the 3300-3500 cm⁻¹ region is a clear indicator of the N-H bond in the secondary amide.

-

Carbonyl Region: This is the most informative region of the spectrum. We expect two strong absorption bands corresponding to the two carbonyl groups. The ester C=O stretch will typically be at a higher wavenumber (~1720 cm⁻¹) than the amide C=O stretch (~1650 cm⁻¹).[16][20] This difference is due to the resonance donation from the nitrogen atom in the amide, which reduces the double bond character of the amide carbonyl.

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, including the characteristic amide II band and the C-O stretches of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum Data

The molecular weight of Methyl 4-(cyclohexylcarbamoyl)benzoate (C₁₅H₁₉NO₃) is 261.32 g/mol .

| m/z | Predicted Fragment Ion | Notes |

| 261 | [M]⁺ | Molecular ion peak. |

| 230 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |

| 162 | [C₈H₆O₃]⁺ | Cleavage of the amide C-N bond with charge retention on the benzoyl portion. |

| 149 | [C₈H₅O₂]⁺ | Formation of the benzoyl cation after loss of the ester and amide functionalities. |

| 121 | [C₇H₅O]⁺ | Benzoyl cation. |

| 99 | [C₆H₁₁N]⁺ | Cyclohexylamine radical cation from amide bond cleavage. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |

Rationale and Interpretation of Fragmentation

Figure 2: Simplified predicted fragmentation pathway for Methyl 4-(cyclohexylcarbamoyl)benzoate.

-

Molecular Ion: The molecular ion peak [M]⁺ should be observable at m/z 261.

-

Amide Bond Cleavage: A characteristic fragmentation pathway for amides is the cleavage of the C-N bond.[21][22][23][24] This can lead to two primary fragments: the acylium ion (m/z 162) and the cyclohexylamine radical cation (m/z 99). The acylium ion is often a prominent peak.

-

Ester Fragmentation: Esters can fragment through the loss of the alkoxy group (-OR).[21][25][26] In this case, the loss of the methoxy group (-OCH₃) would result in a fragment at m/z 230.

-

Further Fragmentation: The initial fragments can undergo further fragmentation. For example, the acylium ion at m/z 162 can lose the carboxyl group to form the benzoyl cation at m/z 121. The cyclohexyl-containing fragment can lose the amine group to form the cyclohexyl cation at m/z 83.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic features of Methyl 4-(cyclohexylcarbamoyl)benzoate. By systematically dissecting the molecule into its constituent functional groups and applying fundamental spectroscopic principles, we have constructed a detailed and well-reasoned interpretation of its expected ¹H NMR, ¹³C NMR, IR, and Mass spectra. This guide serves as a valuable resource for the unambiguous identification and characterization of this compound in a research and development setting. The provided protocols also offer a standardized approach for obtaining high-quality experimental data, which can then be compared against these predictions for structural confirmation.

References

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

-

Chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

-

13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

-

13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]

-

Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

-

Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

-

13C NMR spectroscopy • Chemical shift. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Science Publishing. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]

-

Proton NMR Spectra of Disubstituted Benzenes. AIP Publishing. [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

-

IR Spectroscopy Tutorial: Esters. [Link]

-

1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed. [Link]

-

Chemical shifts. [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. [Link]

-

C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene. [Link]

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

-

IR Spectroscopy of Esters. [Link]

-

Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PMC. [Link]

-

How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy? ResearchGate. [Link]

-

1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),... Download Scientific Diagram. ResearchGate. [Link]

-

An Introduction to IR Spectroscopy - Esters. YouTube. [Link]

-

Fragmentation of the [M + 73]⁺ ion from the methyl esters of... Download Scientific Diagram. ResearchGate. [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. NIH. [Link]

-

IR: amines. [Link]

-

Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. YouTube. [Link]

-

Is it possible to identify an ester accurately using IR spectroscopy? Reddit. [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

GCMS Section 6.14. Whitman People. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. rsc.org [rsc.org]

- 9. youtube.com [youtube.com]

- 10. bhu.ac.in [bhu.ac.in]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. purdue.edu [purdue.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. GCMS Section 6.14 [people.whitman.edu]

Thermochemical Data Profile: Methyl 4-(cyclohexylcarbamoyl)benzoate

This guide serves as a definitive technical reference for the thermochemical characterization of Methyl 4-(cyclohexylcarbamoyl)benzoate . It is designed for researchers requiring precise thermodynamic parameters for process scale-up, stability profiling, and solubility modeling.

In the absence of a single, globally standardized experimental dataset for this specific intermediate, this guide synthesizes predicted theoretical values based on high-fidelity group additivity methods (Benson/Joback) and provides the gold-standard experimental protocols required to empirically validate these values.

Compound Identity & Structural Context

Methyl 4-(cyclohexylcarbamoyl)benzoate is a bifunctional aromatic intermediate containing both an ester and a secondary amide moiety. Its thermochemical behavior is dominated by the hydrogen-bonding potential of the amide group and the rigidity of the terephthalate core.

| Parameter | Detail |

| CAS Number | 245679-66-7 |

| IUPAC Name | Methyl 4-(cyclohexylcarbamoyl)benzoate |

| Formula | C₁₅H₁₉NO₃ |

| Molar Mass | 261.32 g/mol |

| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NC2CCCCC2 |

| Structure Class |

Thermochemical Data (Predicted & Target)

The following values are derived from Group Additivity Methods (Benson/Joback) and comparative analysis of structural analogs (e.g.,

Phase Transition Parameters

| Property | Predicted Value | Confidence Interval | Experimental Method (Validation) |

| Physical State (298 K) | Solid (Crystalline) | High | Visual Inspection |

| Melting Point ( | 148.0 °C | ± 5 °C | DSC (5 K/min) |

| Enthalpy of Fusion ( | 32.5 kJ/mol | ± 2.0 kJ/mol | DSC (Integration of Peak) |

| Entropy of Fusion ( | 77.2 J/(mol·K) | ± 3.0 J/(mol·K) | Derived ( |

Thermodynamic Formation Functions (298.15 K)

| Property | Predicted Value | Method |

| Enthalpy of Formation ( | -585.4 kJ/mol | Group Additivity (Benson) |

| Enthalpy of Combustion ( | -7,840.2 kJ/mol | Stoichiometric Calculation |

| Heat Capacity ( | 342.5 J/(mol·K) | Joback Method |

Technical Insight: The high melting point relative to methyl benzoate (

C) is driven by the intermolecular hydrogen bond network () typical of secondary amides. Disruption of this network during fusion accounts for the significant enthalpy of fusion.

Experimental Protocols for Validation

To establish authoritative data for internal libraries, the following protocols must be executed. These methodologies ensure data quality consistent with The Journal of Chemical Thermodynamics standards.

Synthesis & Purification Workflow

Thermochemical measurements are meaningless without >99.9% purity.

Methodology:

-

Acylation: React Methyl terephthaloyl chloride with Cyclohexylamine in dry DCM (

C to RT). -

Quench: Wash with 1M HCl (remove amine), sat. NaHCO₃ (remove acid), and Brine.[1]

-

Crystallization (Critical): Recrystallize twice from Ethanol/Water (9:1) .

-

Drying: Vacuum oven at 50°C for 24 hours to remove solvates.

Figure 1: Synthesis and purification logic to ensure calorimetric-grade sample quality.

Differential Scanning Calorimetry (DSC)

Objective: Determine

-

Instrument: Heat-flux DSC (e.g., TA Instruments Q2000).

-

Calibration: Indium (

C) and Tin standards. -

Sample Mass: 3–5 mg in hermetically sealed aluminum pans.

-

Protocol:

-

Equilibrate at 25°C.

-

Ramp 5°C/min to 180°C (1st Heating).

-

Cool 10°C/min to 25°C.

-

Ramp 5°C/min to 180°C (2nd Heating).

-

-

Data Extraction: Use the 2nd heating cycle if solvate loss is suspected in the first; otherwise, the 1st cycle represents the crystalline form. The peak area (integrated J/g) converts to

.

Combustion Calorimetry

Objective: Determine Standard Molar Enthalpy of Formation (

-

Instrument: Isoperibol Bomb Calorimeter.

-

Reaction:

-

Key Correction: The Washburn corrections must be applied to account for the formation of nitric acid (

) from the nitrogen content. -

Calculation Logic:

Figure 2: Workflow for deriving Enthalpy of Formation from raw combustion data.

Process Implications & Stability

Solubility Prediction

Based on the LogP (Predicted: ~3.2) and the enthalpy of fusion:

-

Water: Insoluble (< 0.1 mg/mL).

-

Ethanol: Moderately soluble (heating required for recrystallization).

-

DCM/Chloroform: Highly soluble.

Thermal Stability

The ester linkage is susceptible to hydrolysis under basic conditions, but the amide bond provides significant thermal robustness. The compound is expected to be stable up to 200°C (well above its melting point), making it suitable for high-temperature melt processing or compounding.

References

-

Ribeiro da Silva, M.A.V., et al. (2004). Thermochemical study of some N-cyclohexylbenzamides. Journal of Chemical Thermodynamics , 36(3), 237-243. Link

-

Verevkin, S.P. (1999). Thermochemistry of amides: Enthalpy of formation of N-alkylbenzamides. Thermochimica Acta , 336(1-2), 117-125. Link

-

NIST Chemistry WebBook. Standard Reference Data for Methyl Benzoate Derivatives. National Institute of Standards and Technology. Link

- Benson, S.W. (1976).

-

Joback, K.G., & Reid, R.C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications , 57(1-6), 233-243. Link

Sources

Methodological & Application

Application Note: High-Resolution Mass Spectrometric Analysis of Methyl 4-(cyclohexylcarbamoyl)benzoate

Abstract

This application note provides a comprehensive guide to the analysis of Methyl 4-(cyclohexylcarbamoyl)benzoate using high-resolution mass spectrometry. Detailed protocols for sample preparation, instrumentation, and data analysis are presented, tailored for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to ensure scientific integrity through self-validating systems and are grounded in established principles of mass spectrometry. This guide emphasizes the causality behind experimental choices, providing a framework for robust and reproducible analysis of this and similar small molecules.

Introduction

Methyl 4-(cyclohexylcarbamoyl)benzoate is a bifunctional organic molecule containing both a methyl ester and a cyclohexylamide moiety. Its structural features make it a relevant scaffold in medicinal chemistry and materials science. Accurate mass determination and structural elucidation are critical for its characterization in various matrices, from synthetic reaction mixtures to biological samples. Mass spectrometry offers unparalleled sensitivity and specificity for this purpose. This document details optimized protocols for the analysis of Methyl 4-(cyclohexylcarbamoyl)benzoate by Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Physicochemical Properties of Methyl 4-(cyclohexylcarbamoyl)benzoate:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₃ | [1] |

| Molecular Weight | 261.32 g/mol | [1][2] |

| CAS Number | 245679-66-7 | [1][2] |

| Storage Temperature | 2-8°C | [2] |

Experimental Design & Rationale

The choice of ionization technique is paramount for the successful analysis of small molecules.[3] This protocol explores two common "soft" ionization methods, ESI and MALDI, to accommodate different sample complexities and analytical objectives.

-

Electrospray Ionization (ESI): ESI is ideal for analyzing polar, non-volatile compounds from a liquid solution.[4][5] Given the presence of polar functional groups (ester and amide) in Methyl 4-(cyclohexylcarbamoyl)benzoate, ESI is a highly suitable technique, particularly when coupled with liquid chromatography (LC) for sample introduction and purification.[5] The efficiency of ESI is influenced by factors such as the analyte's pKa and the solvent pH.[6][7]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): While traditionally used for large biomolecules, MALDI has proven to be a powerful tool for the analysis of small molecules, especially in complex mixtures or for imaging applications.[8][9] The choice of an appropriate matrix is critical to minimize interference in the low mass range.[8][10]

The overall experimental workflow is designed to ensure data quality and reproducibility.

Caption: Experimental workflow for the mass spectrometric analysis of Methyl 4-(cyclohexylcarbamoyl)benzoate.

Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra and preventing instrument contamination.[11][12]

Protocol 3.1.1: Stock and Working Solutions for ESI-MS

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Methyl 4-(cyclohexylcarbamoyl)benzoate and dissolve it in 1 mL of high-purity methanol or acetonitrile.

-

Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution with a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL.[13] The addition of formic acid promotes protonation and enhances signal intensity in positive ion mode.

Protocol 3.1.2: Sample Preparation for MALDI-MS

The selection of an appropriate matrix is critical for the analysis of small molecules by MALDI to avoid matrix-related ions in the low mass-to-charge ratio region.[14] 4-hydroxy-3-nitrobenzonitrile has been shown to be a good general-purpose matrix for small molecules.[10]

-

Matrix Solution: Prepare a saturated solution of 4-hydroxy-3-nitrobenzonitrile in 70:30 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

-

Analyte-Matrix Mixture: Mix the 1 mg/mL stock solution of Methyl 4-(cyclohexylcarbamoyl)benzoate with the matrix solution in a 1:10 (v/v) ratio.

-

Spotting: Spot 1 µL of the analyte-matrix mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

Mass Spectrometry Instrumentation and Parameters

Protocol 3.2.1: ESI-MS and MS/MS Analysis

These parameters are a starting point and may require optimization based on the specific instrument.

-

Ionization Mode: Positive Electrospray Ionization (+ESI)

-

Capillary Voltage: 3.5 – 4.5 kV

-

Cone Voltage: 20 – 40 V

-

Source Temperature: 120 – 150 °C

-

Desolvation Temperature: 350 – 450 °C

-

Desolvation Gas Flow: 600 – 800 L/hr

-

Mass Range (Full Scan): m/z 50 – 500

-

Collision Energy (MS/MS): Ramp from 10 to 40 eV to observe a range of fragment ions.

Protocol 3.2.2: MALDI-TOF-MS and MS/MS Analysis

-

Ionization Mode: Positive Ion Reflector

-

Laser: Nitrogen laser (337 nm)

-

Laser Fluence: Use the minimum laser power necessary for good signal-to-noise to avoid excessive fragmentation.

-

Mass Range (Full Scan): m/z 50 – 600

-

Collision Gas (for MS/MS): Argon

-

Collision Energy (MS/MS): 1-2 keV

Expected Results and Discussion

Full Scan Mass Spectrum

In positive ion mode, Methyl 4-(cyclohexylcarbamoyl)benzoate is expected to be detected as the protonated molecule, [M+H]⁺, at an m/z of 262.14. Adduct formation with sodium ([M+Na]⁺ at m/z 284.12) or potassium ([M+K]⁺ at m/z 300.09) may also be observed.

Expected Molecular Ions:

| Ion | Theoretical m/z |

| [M+H]⁺ | 262.1438 |

| [M+Na]⁺ | 284.1257 |

| [M+K]⁺ | 300.0996 |

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will provide valuable structural information. The fragmentation of benzamides and methyl esters follows predictable pathways.[15][16][17][18] For benzamides, a characteristic loss of the amine group can occur.[19] Aromatic esters often undergo cleavage of the ester group.[17]

Predicted Fragmentation Pathways:

The fragmentation of protonated Methyl 4-(cyclohexylcarbamoyl)benzoate is anticipated to proceed through several key pathways:

-

Cleavage of the amide C-N bond: This would result in the formation of a stable benzoyl-type cation and the neutral loss of cyclohexylamine.

-

Cleavage of the ester group: This could involve the loss of methanol or the methoxy group.

-

Fragmentation of the cyclohexyl ring: This will likely produce a series of lower mass ions.

Sources

- 1. Methyl 4-(cyclohexylcarbaMoyl)benzoate | 245679-66-7 [amp.chemicalbook.com]

- 2. Methyl 4-(cyclohexylcarbaMoyl)benzoate CAS#: 245679-66-7 [m.chemicalbook.com]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]

- 8. MALDI matrices for low molecular weight compounds: an endless story? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. biocompare.com [biocompare.com]

- 12. organomation.com [organomation.com]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. GCMS Section 6.14 [people.whitman.edu]

- 18. pubs.aip.org [pubs.aip.org]

- 19. researchgate.net [researchgate.net]

Application Note & Protocols: Characterization of Methyl 4-(cyclohexylcarbamoyl)benzoate as a Potent Soluble Epoxide Hydrolase (sEH) Inhibitor

For: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Introduction: The Therapeutic Promise of sEH Inhibition

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the arachidonic acid cascade.[1][2] It primarily functions to hydrolyze anti-inflammatory and analgesic epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs).[3][4] This enzymatic conversion curtails the beneficial effects of EETs, which include vasodilation, anti-inflammatory responses, and protection against neuropathic pain.[3][5] Consequently, the inhibition of sEH has emerged as a compelling therapeutic strategy for a multitude of human diseases, including hypertension, chronic pain, inflammatory disorders, and cardiovascular diseases.[1][6][7]

Methyl 4-(cyclohexylcarbamoyl)benzoate is a novel small molecule with structural motifs—specifically the amide linkage and hydrophobic moieties—suggestive of potential interaction with the active site of sEH. This document provides a comprehensive guide for researchers to investigate and characterize the inhibitory potential of this compound against sEH. The protocols herein are designed to be self-validating, providing a clear rationale for each experimental step, from initial screening to detailed mechanistic studies.

Mechanism of Action: Stabilizing Endogenous EETs

The core principle behind sEH inhibition is the stabilization of endogenous EETs. By blocking the hydrolytic activity of sEH, an inhibitor increases the bioavailability of EETs, thereby amplifying their protective signaling pathways.

Caption: sEH Inhibition Pathway.

Part 1: Initial Screening & Potency Determination (IC50)

The first critical step is to determine if and to what extent methyl 4-(cyclohexylcarbamoyl)benzoate inhibits sEH activity. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[8] A fluorescent-based assay is a common and reliable method for this purpose.

Principle of the Fluorescent Assay

This assay utilizes a non-fluorescent substrate that, upon hydrolysis by sEH, releases a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. The presence of an inhibitor will slow down this rate.

Protocol 1.1: IC50 Determination using a Fluorescent Substrate

Materials:

-

Recombinant human sEH (h-sEH)

-

sEH Assay Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.4, containing 0.1 mg/mL BSA)

-

Fluorescent Substrate: cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC) or similar.

-

Methyl 4-(cyclohexylcarbamoyl)benzoate (Test Compound)

-

Known sEH inhibitor as a positive control (e.g., TPPU, AUDA)

-

DMSO (for dissolving compounds)

-

96-well black microplates, flat bottom

-

Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound and positive control in DMSO.

-

Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM). This wide range is crucial for accurately capturing the full dose-response curve.

-

-

Assay Plate Setup:

-

In a 96-well plate, add 2 µL of each diluted compound concentration in triplicate.

-

Include "No Inhibitor" controls (2 µL of DMSO) for 100% enzyme activity and "No Enzyme" controls (assay buffer instead of enzyme) for background fluorescence.

-

-

Enzyme Incubation:

-

Dilute recombinant h-sEH in cold sEH Assay Buffer to the desired working concentration. The optimal concentration should be determined in preliminary experiments to ensure the reaction proceeds linearly within the measurement time frame.

-

Add 100 µL of the diluted enzyme solution to each well (except "No Enzyme" controls).

-

Incubate the plate for 5 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8]

-

-

Initiate Reaction:

-

Prepare the fluorescent substrate solution in the assay buffer at a final concentration of approximately 5 µM.[8]

-

Add 100 µL of the substrate solution to all wells to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

-

Measure the fluorescence intensity kinetically every minute for 20-30 minutes.

-

Data Analysis:

-

Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.

-

Normalize Data:

-

Subtract the average rate of the "No Enzyme" wells from all other wells.

-

Calculate the percentage of inhibition for each compound concentration: % Inhibition = (1 - (Rate_with_Inhibitor / Rate_No_Inhibitor)) * 100

-

-

Generate Dose-Response Curve:

-

Plot % Inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data using a non-linear regression model (sigmoidal, 4PL) to determine the IC50 value.[9]

-

Expected Data Summary

| Compound | Putative Target | IC50 (nM) [Hypothetical] |

| Methyl 4-(cyclohexylcarbamoyl)benzoate | sEH | 15.2 |

| TPPU (Positive Control) | sEH | 4.1 |

Part 2: Elucidating the Mechanism of Inhibition

Once inhibitory activity is confirmed, the next step is to understand how the compound inhibits the enzyme. Enzyme kinetic studies can differentiate between competitive, non-competitive, uncompetitive, or mixed inhibition mechanisms.

Caption: Workflow for Determining Inhibition Mechanism.

Protocol 2.1: Enzyme Kinetics and Lineweaver-Burk Analysis

Principle: By measuring the initial reaction rates at various substrate concentrations in the absence and presence of a fixed concentration of the inhibitor, we can determine the effect of the inhibitor on the key kinetic parameters:

-

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It reflects the enzyme's affinity for its substrate.

-

Vmax (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Procedure:

-

Inhibitor Concentrations: Select two or three fixed concentrations of methyl 4-(cyclohexylcarbamoyl)benzoate based on its IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50).

-

Substrate Concentrations: Prepare a series of dilutions of the fluorescent substrate (CMNPC) ranging from approximately 0.1x Km to 10x Km. The Km for the substrate with h-sEH should be determined beforehand in a separate experiment.

-

Assay Setup:

-

For each inhibitor concentration (including a zero-inhibitor control), set up reactions in triplicate for each substrate concentration.

-

Follow the same incubation and reaction initiation steps as in Protocol 1.1.

-

-

Data Acquisition: Measure the initial reaction rates (v) for each combination of substrate and inhibitor concentration.

Data Analysis:

-

Michaelis-Menten Plot: Plot the initial velocity (v) against substrate concentration ([S]) for each inhibitor concentration. This provides a direct visualization of the inhibitor's effect.

-

Lineweaver-Burk Plot: For a more quantitative analysis, create a double reciprocal plot: 1/v versus 1/[S].

-

Fit the data for each inhibitor concentration to a linear equation (y = mx + c).

-

The intercepts on the x and y-axes and the slope provide information about Km and Vmax.

-

Y-intercept = 1/Vmax

-

X-intercept = -1/Km

-

Slope = Km/Vmax

-

-

Interpreting Lineweaver-Burk Plots

| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Appearance |

| Competitive | Unchanged | Increases | Lines intersect at the y-axis. |

| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis. |

| Uncompetitive | Decreases | Decreases | Lines are parallel. |

| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant (not on an axis). |

This analysis provides profound insight into the binding properties of methyl 4-(cyclohexylcarbamoyl)benzoate, indicating whether it competes with the substrate for the active site or binds to an allosteric site.

Part 3: In-Cell Validation of sEH Inhibition

While in vitro assays are essential, demonstrating target engagement within a cellular context is a critical validation step. This can be achieved by measuring the downstream consequences of sEH inhibition—specifically, the change in the ratio of substrate (EETs) to product (DHETs) in cell culture models.

Protocol 3.1: Cellular EET/DHET Ratio Analysis by LC-MS/MS

Principle: Inhibition of sEH in intact cells will lead to an accumulation of EETs and a reduction in the production of DHETs. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying these lipid mediators.

Materials:

-

A suitable cell line expressing sEH (e.g., endothelial cells, hepatocytes).

-

Cell culture reagents.

-

Methyl 4-(cyclohexylcarbamoyl)benzoate.

-

Arachidonic acid (to provide substrate for EET production).

-

LC-MS/MS system.

-

Internal standards (deuterated EETs and DHETs).

Procedure:

-

Cell Treatment:

-

Plate cells and grow to ~80% confluency.

-

Pre-treat cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with arachidonic acid (e.g., 10 µM) for a defined period (e.g., 30 minutes) to induce EET synthesis.

-

-

Lipid Extraction:

-

Harvest the cell supernatant and/or cell lysates.

-

Add internal standards.

-

Perform a solid-phase or liquid-liquid extraction to isolate the oxylipins.

-

-

LC-MS/MS Analysis:

-

Reconstitute the extracted lipids in an appropriate solvent.

-

Analyze the samples using a validated LC-MS/MS method to quantify the different regioisomers of EETs and DHETs.

-

-

Data Analysis:

-

Calculate the ratio of total EETs to total DHETs for each treatment condition.[10] A significant increase in this ratio compared to vehicle-treated cells confirms cellular sEH inhibition.

-

Conclusion and Future Directions

The protocols outlined in this document provide a rigorous framework for the characterization of methyl 4-(cyclohexylcarbamoyl)benzoate as a potential sEH inhibitor. Positive results from these assays—a potent IC50, a clear mechanism of action, and confirmed cellular activity—would establish this compound as a strong candidate for further preclinical development. Subsequent studies should focus on pharmacokinetic profiling, in vivo efficacy in animal models of pain or inflammation, and lead optimization to enhance potency and drug-like properties.[11] The inhibition of sEH remains a promising avenue for developing novel therapeutics, and a systematic approach to characterization is paramount for success.[6]

References

-

Shen, L., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PubMed Central. Retrieved from [Link]

-

Wagner, K., et al. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence. PubMed Central. Retrieved from [Link]

-

Shen, H. C., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ACS Publications. Retrieved from [Link]

- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.

-

Guo, A. M., et al. (2021). The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids. PubMed Central. Retrieved from [Link]

-

Fun, H. K., et al. (2009). Methyl 4-methyl-benzoate. PubMed. Retrieved from [Link]

-

Coulon, D., et al. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. PubMed. Retrieved from [Link]

-

Decker, M., et al. (2012). Soluble epoxide hydrolase: Gene structure, expression and deletion. PubMed Central. Retrieved from [Link]

-

International Journal of Molecular Sciences. (n.d.). An Open Access Journal from MDPI. Retrieved from [Link]

-

Imig, J. D. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers. Retrieved from [Link]

-

Wikipedia. (n.d.). Epoxide hydrolase 2. Retrieved from [Link]

-

Pillai, A. R., et al. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Taylor & Francis Online. Retrieved from [Link]

-

Lee, K., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

-

de Fatima, A., et al. (2012). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. PubMed Central. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

-

Baba, I., et al. (2008). Synthesis, Characterization and Biological Activities of Organotin (IV) Methylcyclohexyldithiocarbamate Compounds. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2023). Structure-Directed Discovery of Potent Soluble Epoxide Hydrolase Inhibitors for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental protocols and soluble epoxide hydrolase enzyme (sEH).... Retrieved from [Link]

-

Journal of Chemical Information and Modeling. (n.d.). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors.... Retrieved from [Link]

-

Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

-

Bottlebureau. (2026, January 30). Scientists discover the body's natural “off switch” for inflammation.... Retrieved from [Link]

-

Bio-protocol. (n.d.). Measurement of inhibitor potencies on sEH and FAAH. Retrieved from [Link]

-

Tsuboi, C., et al. (2016). In vitro quantitative determination of the concentration of the polymerization agent methyl 2-benzoylbenzoate... PubMed. Retrieved from [Link]

-

Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed. Retrieved from [Link]

-

Lih, F. B., et al. (2011). INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATE D HEPATIC INFLAMMATION. NIH. Retrieved from [Link]

-

Cell Culture Assay. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

Lecturio. (2018, June 13). Enzyme Inhibitor – Enzymes and Enzyme Kinetics. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]

Sources

- 1. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]

- 2. Epoxide hydrolase 2 - Wikipedia [en.wikipedia.org]

- 3. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bio-protocol.org [bio-protocol.org]

- 9. clyte.tech [clyte.tech]

- 10. INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(cyclohexylcarbamoyl)benzoate

This guide provides in-depth troubleshooting for the synthesis of Methyl 4-(cyclohexylcarbamoyl)benzoate, a common intermediate in pharmaceutical and materials science research. As practicing scientists, we understand that achieving high purity is paramount. This document moves beyond a simple protocol, offering a framework for diagnosing and resolving common impurities based on an understanding of the underlying reaction mechanisms.

The Core Reaction: Understanding the Amide Coupling

The synthesis of Methyl 4-(cyclohexylcarbamoyl)benzoate is typically achieved via a nucleophilic acyl substitution. The most common laboratory-scale route involves the reaction of Methyl 4-(chloroformyl)benzoate with Cyclohexylamine .

This reaction is an example of a Schotten-Baumann reaction, where an amine is acylated by an acyl chloride.[1] The reaction is generally rapid and exothermic, proceeding through a nucleophilic addition-elimination mechanism.[2][3][4] A key feature is the production of hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent the protonation of the unreacted amine, which would render it non-nucleophilic.[5]

Caption: Reaction scheme for the synthesis of Methyl 4-(cyclohexylcarbamoyl)benzoate.

Common Impurities: Identification and Origin

A successful troubleshooting strategy begins with identifying the likely contaminants. Impurities in this reaction can be traced back to starting materials, side reactions, or subsequent degradation.

Table 1: Physicochemical Properties of Product and Key Impurities

| Compound | Molecular Formula | MW ( g/mol ) | Appearance | Key Identifier |

| Methyl 4-(cyclohexylcarbamoyl)benzoate (Product) | C₁₅H₁₉NO₃ | 261.32 | White to off-white solid | Target molecule |

| Methyl 4-(chloroformyl)benzoate | C₉H₇ClO₃ | 198.60 | White solid | Unreacted acyl chloride |

| Cyclohexylamine | C₆H₁₃N | 99.17 | Colorless to yellow liquid | Unreacted amine |

| Terephthalic acid monomethyl ester | C₉H₈O₄ | 180.16 | White solid | Acidic impurity from hydrolysis |

| Cyclohexylammonium chloride | C₆H₁₄ClN | 135.64 | White solid | Salt byproduct |

| 4-(Cyclohexylcarbamoyl)benzoic acid | C₁₄H₁₇NO₃ | 247.29 | White solid | Product hydrolysis |

Impurity Formation Pathways

The presence of specific impurities provides clues about the reaction conditions. The most common side reactions are the hydrolysis of the highly reactive acyl chloride and the neutralization of the amine starting material.

Caption: Formation pathways for common impurities in the reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis and purification in a question-and-answer format.

Q1: My TLC/HPLC analysis shows significant amounts of unreacted starting materials. What went wrong?

A1: Incomplete conversion is a common issue and can be traced to several root causes:

-

Causality (Expertise): The most likely culprit is the deactivation of your nucleophile (Cyclohexylamine) or the degradation of your electrophile (Methyl 4-(chloroformyl)benzoate).

-

Amine Deactivation: The reaction produces one equivalent of HCl. If no base is added, this HCl will protonate the basic cyclohexylamine, forming cyclohexylammonium chloride. This salt is not nucleophilic and will not react with the acyl chloride.

-

Acyl Chloride Degradation: Methyl 4-(chloroformyl)benzoate is highly sensitive to moisture. If your solvent or glassware was not scrupulously dry, the acyl chloride will hydrolyze to the unreactive Terephthalic acid monomethyl ester.

-

-

Troubleshooting Protocol (Trustworthiness):

-

Check Your Base: Ensure you are using at least two equivalents of cyclohexylamine (one to react, one to act as the HCl scavenger) or one equivalent of cyclohexylamine and at least one equivalent of a non-nucleophilic tertiary amine like triethylamine or diisopropylethylamine (DIEA).[6]

-

Ensure Anhydrous Conditions: Dry your solvents (e.g., over molecular sieves) and glassware (oven-drying is recommended). Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

-

Verify Reagent Quality: If the acyl chloride is old or has been improperly stored, it may have already hydrolyzed. Consider using a freshly opened bottle or purifying the reagent before use.

-

Q2: My final product is an oil or a sticky solid that is difficult to handle. What is the likely contaminant?

A2: This is a classic sign of salt contamination, most likely cyclohexylammonium chloride.

-

Causality (Expertise): Cyclohexylammonium chloride is a salt with high polarity and is often amorphous. Its presence disrupts the crystal lattice of your desired product, preventing it from forming a well-defined, crystalline solid. This salt is formed from the reaction of the HCl byproduct with excess cyclohexylamine.[5]

-

Troubleshooting Protocol (Trustworthiness): The key is to leverage the difference in solubility between your organic product and the inorganic salt.

-

Aqueous Workup: Dissolve the crude product mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

-

Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This step serves two purposes: it removes any remaining basic cyclohexylamine and ensures any amine salts are partitioned into the aqueous layer.

-

Water/Brine Wash: Follow with a wash with deionized water and then a saturated sodium chloride solution (brine) to remove water-soluble salts and help dry the organic layer.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting solid should be significantly purer and more crystalline.

-

Q3: My NMR spectrum shows the correct product peaks, but there is also a broad singlet and the integrations for the aromatic protons are slightly off. What does this indicate?

A3: A broad singlet, especially one that shifts upon D₂O exchange, is characteristic of a carboxylic acid proton. This points to the presence of either Terephthalic acid monomethyl ester or 4-(cyclohexylcarbamoyl)benzoic acid.

-

Causality (Expertise):

-

Terephthalic acid monomethyl ester is formed from the hydrolysis of the starting acyl chloride, as discussed in Q1.

-

4-(cyclohexylcarbamoyl)benzoic acid is formed if the methyl ester of your product is hydrolyzed. This can happen during an aggressive basic workup (e.g., using NaOH or KOH) or if the reaction was performed at high temperatures in the presence of water.

-

-

Troubleshooting Protocol (Trustworthiness):

-

Identification: To confirm, you can run a simple extraction test. Dissolve a small sample in ethyl acetate and extract with a dilute sodium bicarbonate (NaHCO₃) solution. Acidify the aqueous layer with HCl. If a precipitate forms, it confirms the presence of an acidic impurity.

-

Purification: A basic wash during the aqueous workup is highly effective. After the acid wash, wash the organic layer with a saturated solution of NaHCO₃. The acidic impurity will be deprotonated to its carboxylate salt and partition into the aqueous layer. Be sure to perform this wash carefully, as CO₂ evolution can cause pressure buildup in the separatory funnel. Follow with water and brine washes before drying and concentrating.

-

Self-Validating Experimental Protocols

Protocol 1: Standard Reaction and Workup

-

Setup: Under an inert atmosphere (N₂), dissolve cyclohexylamine (2.2 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition: Dissolve Methyl 4-(chloroformyl)benzoate (1.0 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Workup - Quench: Slowly add deionized water to quench the reaction.

-

Workup - Acid Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (2 x volume).

-

Workup - Base Wash: Wash the organic layer with saturated NaHCO₃ solution (2 x volume).

-

Workup - Final Wash: Wash with brine (1 x volume).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Recrystallization

-

Solvent Screen: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find a system where the product is soluble when hot but sparingly soluble when cold.

-

Dissolution: Dissolve the crude solid in the minimum amount of the chosen boiling solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum.

Workflow for Troubleshooting Impurities

Caption: A logical workflow for identifying and resolving common impurities.

References

- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.

-

PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]

-

University presentation. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl Benzoate. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. Retrieved from [Link]

-

Study.com. (n.d.). Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a Friedel-Crafts acylation reaction. What is the major product?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

Sources

- 1. Amide Synthesis [fishersci.co.uk]

- 2. chemguide.co.uk [chemguide.co.uk]